

In-Depth Technical Guide to Transbond™ Orthodontic Adhesives: Chemical Composition and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Transbond*

Cat. No.: *B1178325*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and physicochemical properties of the 3M™ **Transbond**™ series of orthodontic adhesives. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of these materials for in-vitro and in-vivo studies, as well as for the development of new dental materials and therapeutics.

Chemical Composition of Transbond™ Adhesives

The **Transbond**™ family of orthodontic adhesives is primarily based on a resin matrix of methacrylate monomers, incorporated with various inorganic fillers to enhance their mechanical properties. While the exact proprietary formulations are not fully disclosed, the core chemical constituents are well-documented in scientific literature and safety data sheets.

The principal monomer in many **Transbond**™ products is Bisphenol A glycidyl methacrylate (Bis-GMA), a high molecular weight monomer known for its excellent mechanical strength and low polymerization shrinkage. To modulate the viscosity and improve handling characteristics, Bis-GMA is often blended with Triethylene glycol dimethacrylate (TEGDMA), a lower molecular weight, less viscous monomer that enhances cross-linking density.

The filler systems are crucial for reinforcing the resin matrix and controlling the material's handling properties. These typically consist of silane-treated inorganic particles, which promotes a strong interfacial bond between the filler and the resin.

Below is a summary of the known chemical components for various **Transbond™** products:

Product Family	Key Monomers	Key Fillers/Additives
Transbond™ XT	Bisphenol A glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)	Silane-treated quartz
Transbond™ Plus Color Change	Bisphenol A glycidyl methacrylate (Bis-GMA) and other hydrophilic monomers	Silane-treated quartz, reacted glass with hydrolyzed silane
Transbond™ Supreme LV	Not explicitly stated, but likely a blend of dimethacrylate monomers	Silica and zirconia nanofillers (5 to 75 nm particle size) [1]
Transbond™ MIP Primer	2-hydroxyethyl methacrylate (HEMA), Bisphenol A diglycidyl ether dimethacrylate (BisGMA)	Ethanol (as a solvent)

Physicochemical Properties

The clinical success of an orthodontic adhesive is dictated by its physical and chemical properties. These properties are determined by the specific formulation of monomers, fillers, and initiators.

Physical Properties

The following table summarizes key physical properties of various **Transbond™** adhesives as reported in the scientific literature. It is important to note that values can vary depending on the specific experimental methodology, testing conditions, and storage of the materials.

Property	Transbond™ XT	Transbond™ Plus Color Change	Transbond™ Supreme LV	Test Method Reference
Shear Bond Strength (MPa)	15.51 (on enamel)[2]	Comparable to Transbond™ XT	12.59 ± 2.79	ISO 29022[2]
Viscosity	High viscosity, designed to prevent run-on[3]	Similar consistency to Transbond™ XT[4]	Low viscosity, flowable[1]	Rotational Rheometry
Curing Time	20 seconds (light intensity of 500 mW/cm²)	Light cure	10 seconds per side (mesial and distal)	Manufacturer's recommendation
Density (g/cm³)	1.95[5]	2.1	Not Available	-
Water Solubility	Negligible[5]	Low	Not Available	-

Chemical Properties

Property	Description
Chemical Stability	Stable under normal conditions. Should be stored away from light to prevent premature polymerization.
Hazardous Reactions	Hazardous polymerization will not occur under normal storage and handling conditions.
Incompatible Materials	None generally known.
Degree of Conversion	The degree of conversion from monomer to polymer upon light curing is a critical factor influencing the final mechanical properties and biocompatibility. Studies have shown that for Transbond XT, a curing time of 6 to 9 seconds with a high-intensity light (1600 mW/cm²) results in a significant improvement in the degree of conversion.[6]

Adhesion Mechanism

The adhesion of **Transbond™** adhesives to the tooth structure is a complex process involving both micromechanical interlocking and chemical interactions.

Adhesion to Enamel

Adhesion to enamel is primarily achieved through a process of micromechanical interlocking. The process begins with acid etching of the enamel surface, typically with 35-37% phosphoric acid. This creates microporosities in the enamel surface by selectively dissolving the hydroxyapatite crystals. The low-viscosity adhesive primer then penetrates these microporosities. Upon polymerization (curing), the resin solidifies within these irregularities, forming resin tags that mechanically lock the adhesive to the enamel.

Adhesion to Dentin

Adhesion to dentin is more challenging due to its higher organic and water content. The primary mechanism of adhesion to dentin is the formation of a hybrid layer. This is an acid-resistant, resin-infiltrated layer that is a mixture of the adhesive and demineralized dentin.[7][8]

The process involves the following steps:

- **Acid Etching:** The dentin surface is treated with an acid to remove the smear layer and demineralize the superficial dentin, exposing a network of collagen fibrils.
- **Priming:** A primer, such as **Transbond™** MIP, which contains hydrophilic monomers like HEMA dissolved in a solvent, is applied. The primer wets the exposed collagen network and facilitates the penetration of the adhesive resin.
- **Adhesive Application:** The adhesive resin, containing monomers like Bis-GMA, is applied and penetrates the primed collagen network.
- **Polymerization:** Upon light curing, the adhesive polymerizes within the collagen network, forming the hybrid layer. This layer creates a strong and durable bond between the dentin and the restorative material.

The chemical interaction between the functional monomers in the adhesive and the calcium ions in the hydroxyapatite of the tooth structure can also contribute to the overall bond strength.

[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of **Transbond™** adhesives.

Shear Bond Strength Testing

Objective: To determine the adhesive strength of the material to a substrate (enamel or dentin).

Protocol based on ISO 29022:

- **Specimen Preparation:** Extracted human or bovine teeth are embedded in acrylic resin, and the enamel or dentin surface is ground flat and polished.
- **Etching and Bonding:** The prepared tooth surface is etched with 37% phosphoric acid, rinsed, and dried. The **Transbond™** primer and adhesive are applied according to the manufacturer's instructions, and a bracket is bonded to the surface.
- **Curing:** The adhesive is light-cured for the recommended time.
- **Storage:** The bonded specimens are stored in water at 37°C for 24 hours.
- **Testing:** A shear load is applied to the base of the bracket using a universal testing machine at a crosshead speed of 0.5 mm/min until failure.
- **Data Analysis:** The shear bond strength is calculated in megapascals (MPa) by dividing the failure load by the bracket base area.

Degree of Conversion (DC) Measurement

Objective: To quantify the percentage of monomer double bonds that have been converted to single bonds during polymerization.

Protocol using Fourier Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** A small amount of the uncured adhesive is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

- Initial Spectrum: An initial spectrum of the uncured material is recorded.
- Curing: The adhesive is light-cured directly on the ATR crystal for a specified time.
- Final Spectrum: A final spectrum of the cured material is recorded.
- Data Analysis: The DC is calculated by comparing the peak height of the aliphatic C=C absorption peak (around 1638 cm^{-1}) against an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm^{-1}) in the cured and uncured spectra.[\[11\]](#)[\[12\]](#)

Viscosity Measurement

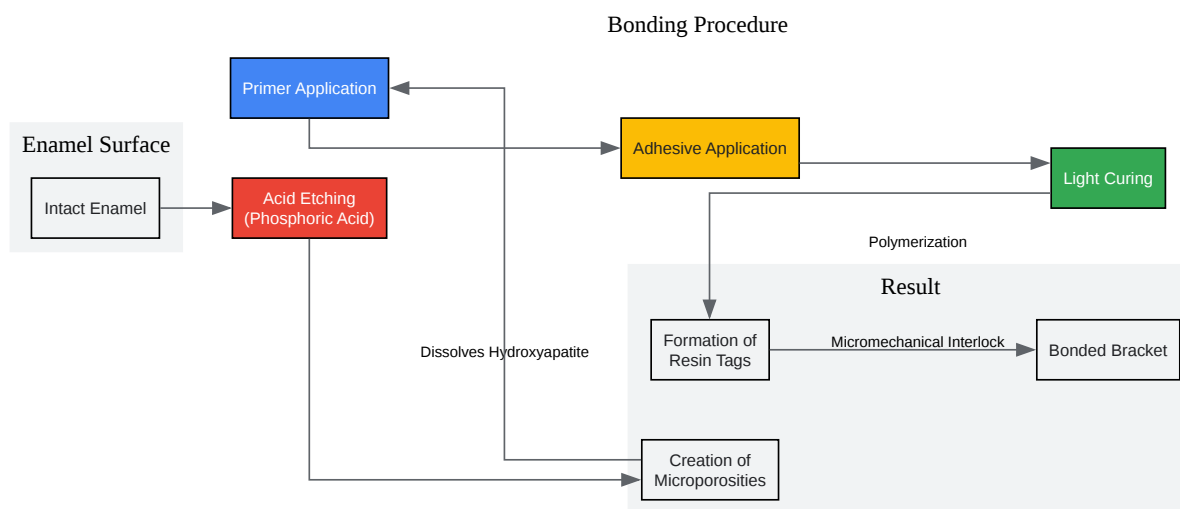
Objective: To determine the flow characteristics of the adhesive.

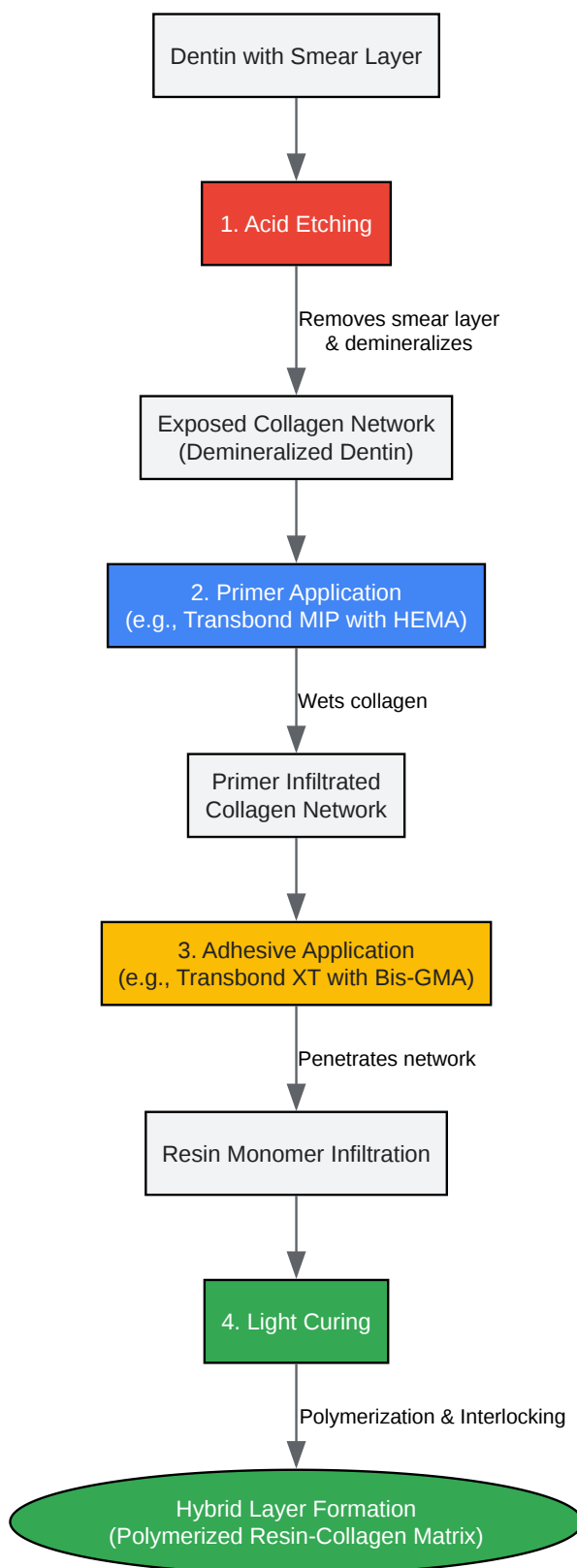
Protocol using a Rotational Rheometer:

- Instrument Setup: A rotational rheometer with a parallel plate or cone-and-plate geometry is used.
- Sample Loading: A sample of the uncured adhesive is placed between the plates.
- Testing: The viscosity is measured as a function of shear rate at a controlled temperature (e.g., 25°C). The test can be performed in either a steady-state or oscillatory mode.
- Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) at a specific shear rate.

Visualizations

Adhesion to Enamel Workflow





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- To cite this document: BenchChem. [In-Depth Technical Guide to Transbond™ Orthodontic Adhesives: Chemical Composition and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178325#transbond-chemical-composition-and-properties>]

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Phone: (601) 213-4426

Email: info@benchchem.com